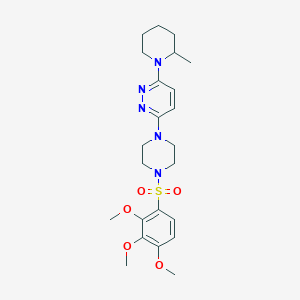
3-(2-Methylpiperidin-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpiperidin-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C23H33N5O5S and its molecular weight is 491.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Methylpiperidin-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure
The compound features a complex structure characterized by a pyridazine core substituted with piperidine and piperazine moieties, along with a trimethoxyphenyl sulfonyl group. This structural diversity is believed to contribute to its biological activity.
Research indicates that the compound may interact with several biological targets, including:
- Receptor Modulation : It has been shown to modulate neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, which can affect cellular proliferation and apoptosis.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the table below:
Case Studies
- Antitumor Activity : In a study evaluating various derivatives of pyridazine compounds, it was found that this compound exhibited significant cytotoxicity against several cancer cell lines, including HepG2 and DLD cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Neuroprotective Effects : A separate study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. The protective effects were attributed to the modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.
- Antimicrobial Activity : The compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics.
Structure-Activity Relationships (SAR)
The SAR analysis revealed that modifications to the piperidine and piperazine rings significantly influenced the biological activity of the compound. Compounds with increased lipophilicity showed enhanced cellular uptake and improved efficacy in vitro. Additionally, the presence of trimethoxy groups was crucial for maintaining activity against specific targets.
属性
IUPAC Name |
3-(2-methylpiperidin-1-yl)-6-[4-(2,3,4-trimethoxyphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O5S/c1-17-7-5-6-12-28(17)21-11-10-20(24-25-21)26-13-15-27(16-14-26)34(29,30)19-9-8-18(31-2)22(32-3)23(19)33-4/h8-11,17H,5-7,12-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXNLNBQIGQCFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














